molecular formula C17H12N4OS2 B6575476 N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide CAS No. 1105219-31-5

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

Cat. No. B6575476
CAS RN: 1105219-31-5
M. Wt: 352.4 g/mol
InChI Key: WAIWRRSOBZJUBC-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their antifungal properties . They have been found to inhibit N-Myristoyltransferase (NMT), a new target for the development of novel antifungal agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves modifying the scaffold and side chain of a potent NMT inhibitor known as FR1335 . This modification has led to the creation of compounds with expanded antifungal spectrum .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a fluorescent probe for imaging applications, and as a starting material for the synthesis of compounds with potential therapeutic applications. This compound has also been used as a ligand for metal complexes and as an inhibitor of enzymes and other biological targets.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a versatile reagent for organic synthesis. It is also relatively stable, with a long shelf life. However, it is not suitable for use in living systems, as it is toxic and can cause cell death.

Future Directions

Future research into N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide could focus on its potential therapeutic applications, such as its ability to inhibit enzymes and other biological targets. Additionally, further research could be done to explore its potential as an imaging agent or as a ligand for metal complexes. Further research could also focus on its use as an inhibitor of drug metabolism, as well as its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide can be synthesized by the reaction of benzothiazole with phenylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place in aqueous solution at a temperature of 90-100 °C. The reaction is exothermic and produces a white crystalline solid.

Biochemical Analysis

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit N-myristoyltransferase (NMT), an enzyme involved in the myristoylation of proteins, which is essential for their proper function and localization . This inhibition can disrupt the activity of proteins that rely on myristoylation, leading to various downstream effects. Additionally, the compound interacts with other biomolecules, such as receptors and signaling proteins, influencing cellular processes and pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, the compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and growth. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of NMT, inhibiting its enzymatic activity and preventing the myristoylation of substrate proteins . This inhibition can lead to the mislocalization and dysfunction of proteins that require myristoylation for their activity. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, such as toxicity and organ damage. Understanding the dosage-response relationship is crucial for determining the optimal therapeutic dose and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . The compound’s effects on metabolism can have downstream consequences on cellular function and overall organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

2-anilino-N-(1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIWRRSOBZJUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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